1,1'-[Benzene-1,4-diylbis(oxy)]bis{4-[(4-chlorophenyl)sulfonyl]benzene}
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE is a complex organic compound characterized by its multiple chlorobenzenesulfonyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, engineering plastics, and organic synthesis.
Preparation Methods
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often utilize chlorosulfonic acid or sulfur trioxide as chlorinating agents .
Chemical Reactions Analysis
1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions, leading to different products.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand the interactions of sulfonyl groups with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of engineering plastics and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE include:
4-Chlorobenzenesulfonyl chloride: Used as an intermediate in organic synthesis and has similar reactivity.
4-Chlorophenylsulfonyl chloride: Another sulfonyl chloride compound with comparable applications in pharmaceuticals and organic synthesis.
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in various chemical reactions
1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE stands out due to its multiple sulfonyl groups, which enhance its reactivity and versatility in different applications.
Properties
Molecular Formula |
C30H20Cl2O6S2 |
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Molecular Weight |
611.5 g/mol |
IUPAC Name |
1,4-bis[4-(4-chlorophenyl)sulfonylphenoxy]benzene |
InChI |
InChI=1S/C30H20Cl2O6S2/c31-21-1-13-27(14-2-21)39(33,34)29-17-9-25(10-18-29)37-23-5-7-24(8-6-23)38-26-11-19-30(20-12-26)40(35,36)28-15-3-22(32)4-16-28/h1-20H |
InChI Key |
OLXIGIOXSYSTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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